
((6R)-6-Methylpiperidin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((6R)-6-Methylpiperidin-3-yl)methanol is a chiral compound with a piperidine ring substituted with a methyl group at the 6th position and a hydroxymethyl group at the 3rd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((6R)-6-Methylpiperidin-3-yl)methanol can be achieved through several methods. One notable method involves biocatalytic transamination followed by crystallization-induced dynamic resolution. This process starts with the reaction of methyl vinyl ketone and diethyl malonate, followed by a solvent-free Michael reaction and a practical biocatalytic transamination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale biocatalytic processes due to their efficiency and selectivity. The crystallization-induced dynamic resolution is particularly advantageous for obtaining high enantiomeric purity, which is crucial for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
((6R)-6-Methylpiperidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like benzoyl chloride can be used for derivatization.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ((6R)-6-Methylpiperidin-3-yl)methanol is used as an intermediate in the synthesis of complex organic molecules. Its chiral nature makes it valuable for the preparation of enantiomerically pure compounds .
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions and the mechanisms of biocatalysis. Its structure allows for the exploration of stereoselective processes .
Medicine
This compound is of interest in medicinal chemistry for the development of new drugs. It serves as a building block for the synthesis of potential therapeutic agents, including orexin receptor antagonists .
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its efficient synthesis and high enantiomeric purity make it suitable for large-scale applications .
Wirkmechanismus
The mechanism by which ((6R)-6-Methylpiperidin-3-yl)methanol exerts its effects involves its interaction with specific molecular targets. For instance, in the context of orexin receptor antagonists, the compound binds to the orexin receptors, inhibiting their activity and thereby modulating physiological processes such as sleep and wakefulness .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
((2R,6R)-6-Methylmorpholin-2-yl)methanol: This compound has a similar structure but with a morpholine ring instead of a piperidine ring.
((3R,6R)-6-Methylpiperidin-3-yl)methanol hydrochloride: This is a hydrochloride salt form of the compound, which may have different solubility and stability properties.
Uniqueness
((6R)-6-Methylpiperidin-3-yl)methanol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations and its applications in different fields highlight its versatility and importance in scientific research and industry.
Eigenschaften
Molekularformel |
C7H15NO |
|---|---|
Molekulargewicht |
129.20 g/mol |
IUPAC-Name |
[(6R)-6-methylpiperidin-3-yl]methanol |
InChI |
InChI=1S/C7H15NO/c1-6-2-3-7(5-9)4-8-6/h6-9H,2-5H2,1H3/t6-,7?/m1/s1 |
InChI-Schlüssel |
FMYGWFUUVQICDN-ULUSZKPHSA-N |
Isomerische SMILES |
C[C@@H]1CCC(CN1)CO |
Kanonische SMILES |
CC1CCC(CN1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


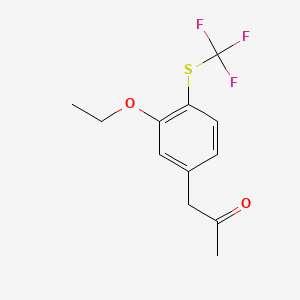

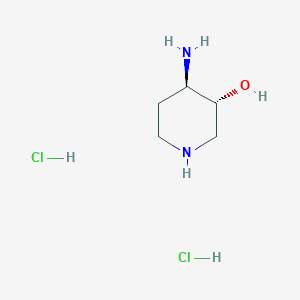


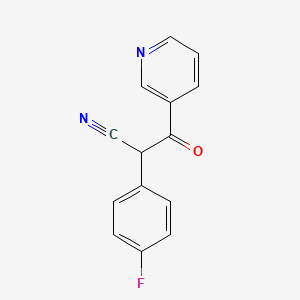

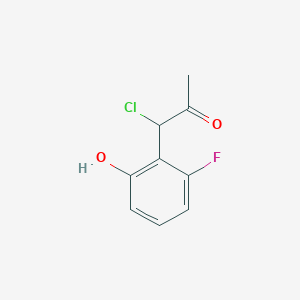


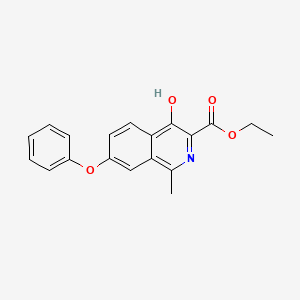
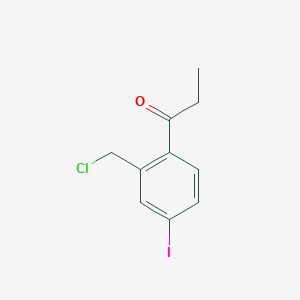

![2-Methanesulfonyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine HCl](/img/structure/B14049631.png)
